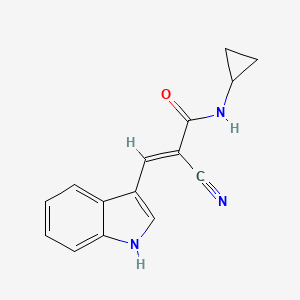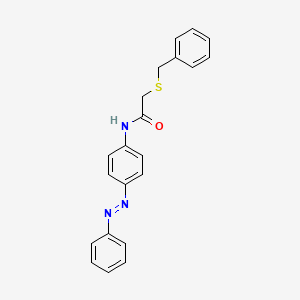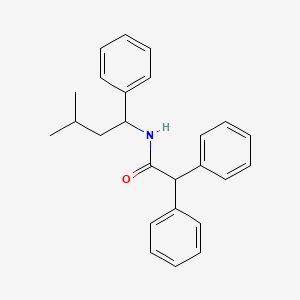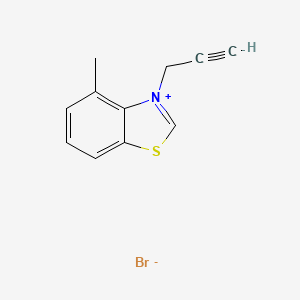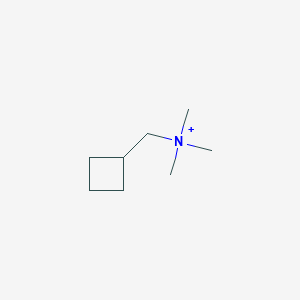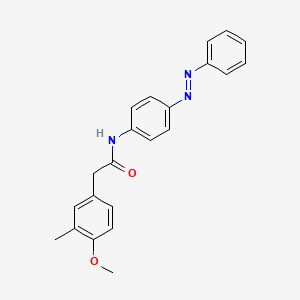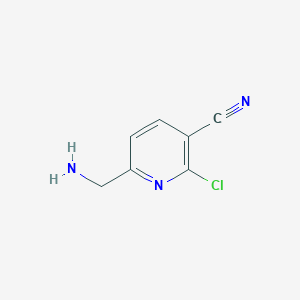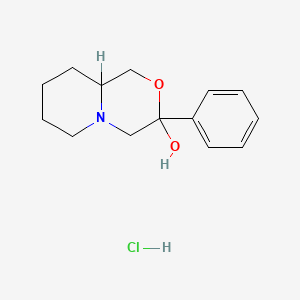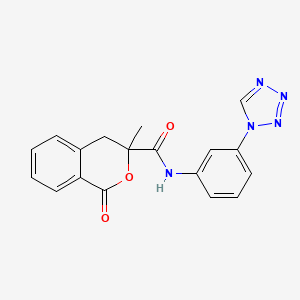
N-(3-(1H-tetrazol-1-yl)phenyl)-3-methyl-1-oxoisochroman-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(1H-tetrazol-1-yl)phenyl)-3-methyl-1-oxoisochroman-3-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a tetrazole ring, which is known for its diverse biological activities and its role as a bioisostere of carboxylic acids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-tetrazol-1-yl)phenyl)-3-methyl-1-oxoisochroman-3-carboxamide typically involves multiple stepsThis can be achieved through a [3+2] cycloaddition reaction between an azide and a nitrile intermediate . The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve microwave-assisted synthesis, which has been shown to enhance reaction rates and yields. The use of molecular iodine in the presence of ammonia can facilitate the formation of the nitrile intermediate, which then undergoes cycloaddition with dicyandiamide and sodium azide .
Análisis De Reacciones Químicas
Types of Reactions
N-(3-(1H-tetrazol-1-yl)phenyl)-3-methyl-1-oxoisochroman-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can modify the tetrazole ring or other functional groups within the compound.
Substitution: The phenyl ring and the tetrazole moiety can undergo substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, sodium azide, and various catalysts. Reaction conditions may involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the tetrazole ring can lead to the formation of different nitrogen oxides, while substitution reactions can introduce various functional groups onto the phenyl ring .
Aplicaciones Científicas De Investigación
N-(3-(1H-tetrazol-1-yl)phenyl)-3-methyl-1-oxoisochroman-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential as a bioisostere in drug design, particularly for its ability to mimic carboxylic acids.
Industry: Utilized in the development of new materials with specific electronic and structural properties.
Mecanismo De Acción
The mechanism of action of N-(3-(1H-tetrazol-1-yl)phenyl)-3-methyl-1-oxoisochroman-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in prostate cancer cells, this compound has been shown to down-regulate F-actin and paxillin, leading to the inhibition of cell proliferation and induction of apoptosis . The tetrazole moiety plays a crucial role in these interactions by serving as a hydrogen bond acceptor and stabilizing the compound’s binding to its targets.
Comparación Con Compuestos Similares
N-(3-(1H-tetrazol-1-yl)phenyl)-3-methyl-1-oxoisochroman-3-carboxamide can be compared with other similar compounds, such as:
N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide: Known for its role as a xanthine oxidase inhibitor.
N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl)isonicotinamide: Another derivative with similar biological activities.
The uniqueness of this compound lies in its specific structural features and its ability to interact with multiple molecular targets, making it a versatile compound in various research fields.
Propiedades
Número CAS |
878955-30-7 |
|---|---|
Fórmula molecular |
C18H15N5O3 |
Peso molecular |
349.3 g/mol |
Nombre IUPAC |
3-methyl-1-oxo-N-[3-(tetrazol-1-yl)phenyl]-4H-isochromene-3-carboxamide |
InChI |
InChI=1S/C18H15N5O3/c1-18(10-12-5-2-3-8-15(12)16(24)26-18)17(25)20-13-6-4-7-14(9-13)23-11-19-21-22-23/h2-9,11H,10H2,1H3,(H,20,25) |
Clave InChI |
SJTILXWFZPISBP-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=CC=CC=C2C(=O)O1)C(=O)NC3=CC(=CC=C3)N4C=NN=N4 |
Solubilidad |
27.3 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


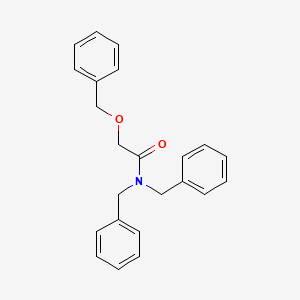
![Ethanone, 1-[4-(4-methylcyclohexyl)phenyl]-, trans-](/img/structure/B14142237.png)
![methyl 3-[[2-[[2-[[amino-[1-[2-[[3,3-dimethyl-2-[[(E)-4-methylpent-2-enoyl]amino]butanoyl]amino]-3-methylbutanoyl]-3,4-dimethylpyrrolidin-2-yl]methylidene]amino]acetyl]amino]-3-phenylbutanoyl]amino]-3-(1,3-thiazol-2-yl)propanoate](/img/structure/B14142240.png)
